(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-4-9(2)8-6(5)3-7;;/h4H,3,7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACQXXOOQIJVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138188-73-3 | |
| Record name | (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be further purified and converted into the desired dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, followed by purification and conversion to the dihydrochloride salt. The process may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions. Common reagents include:
-
Alkyl halides : Form secondary amines via alkylation.
-
Acyl chlorides : Yield amides through acylation.
Example Reaction :
Typical conditions involve inert solvents (e.g., dichloromethane) and bases like triethylamine to neutralize HCl.
Condensation Reactions
The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.
Example :
These reactions often use catalytic acid (e.g., acetic acid) and reflux conditions.
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows electrophilic substitution at position 5 (the only unsubstituted carbon).
| Reagent | Product | Conditions |
|---|---|---|
| Nitric acid | 5-Nitro derivative | H₂SO₄, 0–5°C |
| Bromine (Br₂) | 5-Bromo derivative | Acetic acid, RT |
| Sulfur trioxide | 5-Sulfo derivative | Fuming H₂SO₄, 50°C |
Note : Methyl groups at positions 1 and 4 direct electrophiles to position 5 due to steric and electronic effects .
Reductive Amination
The primary amine can react with ketones or aldehydes in reductive amination to form secondary amines.
Reagents :
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrogen gas with palladium catalysts
Example :
This method is critical for synthesizing bioactive derivatives.
Complexation with Metal Ions
The amine and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺).
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl₂ | Octahedral coordination | Catalysis |
| Zn(NO₃)₂ | Tetrahedral geometry | Luminescent materials |
Heterocyclic Ring Modifications
The pyrazole ring can undergo cycloaddition or ring-opening reactions under specific conditions:
-
Diels-Alder Reactions : With dienophiles (e.g., maleic anhydride) to form bicyclic compounds .
-
Ring Expansion : Using strong bases (e.g., LDA) to form pyridines or larger heterocycles .
Salt Formation and Stability
As a dihydrochloride salt, the compound exhibits enhanced water solubility. Key stability considerations:
-
pH Sensitivity : Decomposes in strongly basic conditions (pH > 10).
-
Thermal Stability : Stable up to 200°C; degradation observed above this temperature.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Drug Development and Anticancer Activity
The compound has been investigated for its role as a scaffold in drug design, particularly for anticancer agents. Research indicates that derivatives of pyrazole compounds exhibit potent anticancer activity against various cancer cell lines. For example:
- Case Study 1 : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity against cancer cell lines such as MCF7 and NCI-H460, with an IC50 value of 3.79 µM .
- Case Study 2 : Another derivative exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
These findings suggest that (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride could be a promising candidate for further development in anticancer therapies.
Biological Research
Enzyme Inhibition
The compound has shown promise in the inhibition of specific enzymes, which can be crucial for controlling metabolic pathways involved in diseases. For instance:
- Monoamine Oxidase Inhibition : Pyrazole derivatives have been identified as reversible and non-competitive inhibitors of monoamine oxidases, with selectivity factors indicating potential therapeutic benefits in treating mood disorders .
Material Science
Synthesis of Advanced Materials
In material science, this compound can be utilized in the synthesis of advanced materials including polymers and nanomaterials due to its unique chemical properties. Its application in catalysis is noteworthy:
| Application | Description |
|---|---|
| Catalysis | Acts as a ligand in coordination chemistry to form metal complexes that facilitate various chemical reactions. |
| Material Synthesis | Used in the development of polymers with enhanced properties due to its structural characteristics. |
Summary of Research Findings
Recent advancements highlight the versatility of this compound across multiple domains:
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of “(1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride” can be contextualized by comparing it to analogous methanamine dihydrochloride derivatives.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C₆H₁₂Cl₂N₄ | 223.10 (calc.) | Pyrazole core, dual methyl groups, dihydrochloride salt |
| 1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride | C₁₄H₁₈Cl₂N₂ | 285.22 | Pyridine ring, 3,5-dimethylphenyl substituent |
| 1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride | C₁₄H₁₆Cl₂N₂O₂ | 315.20 | Benzodioxin substituent, pyridine core |
| 5-(aminomethyl)-2,4-dichlorobenzene-1-sulfonamide hydrochloride | C₇H₈Cl₃N₂O₂S | 290.51 | Dichlorobenzene sulfonamide, monohydrochloride |
Key Differences and Implications
Core Heterocycle: The pyrazole core in the target compound distinguishes it from pyridine-based analogs (e.g., EN300-28265690). Benzodioxin-containing analogs (e.g., EN300-28263948) introduce oxygen-rich aromatic systems, likely enhancing solubility but reducing metabolic stability compared to pyrazoles .
Substituent Effects :
- The 1,4-dimethyl groups on the pyrazole ring may sterically hinder interactions with biological targets compared to bulkier substituents (e.g., 3,5-dimethylphenyl in EN300-28265690). This could reduce potency but improve selectivity .
- Dichlorobenzene sulfonamide derivatives (e.g., Mol. weight 290.51) prioritize sulfonamide pharmacophores, which are common in enzyme inhibitors, contrasting with the amine-focused functionality of the target compound .
Salt Form: Dihydrochloride salts (as in the target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 315.20 g/mol compound), facilitating formulation in drug delivery systems .
Research Findings and Gaps
- Crystallographic Data : Tools like SHELX and ORTEP (used in structural determination of similar compounds) suggest that the target compound’s crystal packing may involve N–H···Cl hydrogen bonds, a pattern observed in other dihydrochloride salts .
- Biological Activity: No direct studies on the target compound are cited in the evidence, but pyrazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents.
Biological Activity
(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C₅H₁₃Cl₂N₃
- Molecular Weight : 192.09 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing downstream signaling pathways that affect cell survival and growth.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its effects on cancer cell lines.
| Cell Line | IC₅₀ (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
Case Studies
-
Study on Anticancer Effects :
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect at concentrations lower than those typically required for standard antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1,4-dimethyl-1H-pyrazol-3-yl)methanamine dihydrochloride?
- Methodology : The compound is synthesized via alkylation of 1,4-dimethyl-1H-pyrazole precursors followed by amine functionalization. For example:
- Step 1 : React 1,4-dimethyl-1H-pyrazole with a halogenated alkylating agent (e.g., chloroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methanamine side chain.
- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).
- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ether .
Q. Which techniques are recommended for structural characterization of this compound?
- X-ray Crystallography : Use SHELX suite (SHELXL for refinement) to resolve crystal structures. Prepare single crystals via slow evaporation in ethanol/water (1:1) .
- Spectroscopy :
- NMR : Assign peaks using ¹H (δ 2.35 ppm for CH₃ groups) and ¹³C NMR (δ 120–150 ppm for pyrazole carbons).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 170.1064 (calculated for C₆H₁₂N₃Cl₂) .
Q. What safety protocols are critical during handling?
- PPE : Use nitrile gloves, lab coat, and ANSI-approved safety goggles. For powder handling, wear a P95 respirator to avoid inhalation .
- Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent hazardous reactions .
- Spill Management : Neutralize spills with 5% acetic acid, then absorb with vermiculite .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Temperature : 60–100°C (optimal ~80°C).
- Solvent : DMF > DMSO > THF (yield: 72% vs. 65% vs. 58%) .
- Catalyst : Add KI (10 mol%) to enhance alkylation efficiency .
- Workflow : Scale-up using continuous flow reactors (residence time: 30 min) to improve reproducibility .
Q. How to resolve inconsistencies in hydrogen-bonding patterns observed in crystallographic data?
- Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., D(2) chains or R₂²(8) rings) using WinGX/ORTEP .
- Validation : Compare experimental data (e.g., C–H···Cl interactions) with DFT-calculated hydrogen bond energies (B3LYP/6-31G*) .
- Example : If Cl⁻···H–N distances vary (>2.5 Å vs. <2.3 Å), check for solvent inclusion or polymorphism .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2). Parameterize partial charges via AM1-BCC .
- MD Simulations : Run 100 ns trajectories in GROMACS (CHARMM36 force field) to assess binding stability (RMSD <2.0 Å) .
- ADMET Prediction : Employ SwissADME to estimate logP (~1.2) and BBB permeability (CNS+ score: 0.65) .
Q. How to design assays for evaluating neuroprotective activity?
- In Vitro Models :
- Cell Lines : Use SH-SY5Y neurons treated with Aβ₁–₄₂ (10 µM) to mimic Alzheimer’s pathology. Measure viability via MTT assay (IC₅₀ calculation) .
- Oxidative Stress : Induce ROS with H₂O₂ (200 µM) and quantify rescue using DCFH-DA fluorescence .
- Mechanistic Studies :
- Western Blotting : Assess Bcl-2/Bax ratio and caspase-3 cleavage .
- Calcium Imaging : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) to evaluate NMDA receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
